

2-Butoxyethyl Oleate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Butoxyethyl oleate

Cat. No.: B089801

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Introduction

2-Butoxyethyl oleate (CAS No. 109-39-7) is a fatty acid ester formed from the esterification of oleic acid and 2-butoxyethanol.[1] It is a colorless to pale yellow liquid known for its excellent solubility and emulsifying properties.[2] This compound finds applications in various industries, including cosmetics, pharmaceuticals, and coatings, where it functions as a solvent, emollient, plasticizer, and lubricant.[2] Its characteristics are largely dictated by the long hydrophobic carbon chain of oleic acid and the ether linkage in the 2-butoxyethyl group.[1] This technical guide provides an in-depth overview of the chemical and physical properties of **2-Butoxyethyl oleate**, along with detailed experimental protocols for its synthesis and purification.

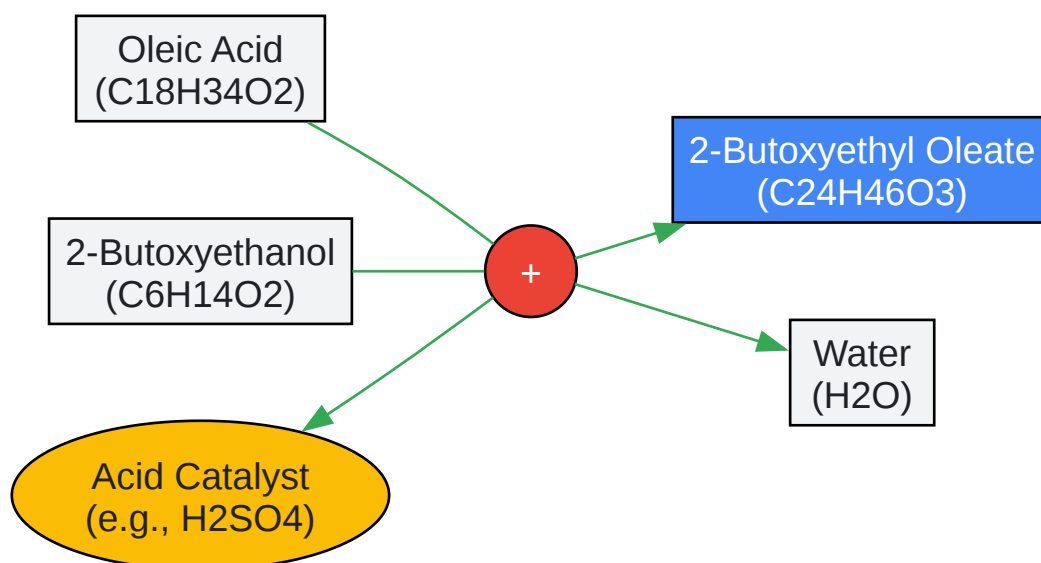
Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Butoxyethyl oleate** are summarized in the table below for easy reference. These properties are crucial for understanding its behavior in various applications and for designing experimental procedures.

Property	Value	Reference(s)
CAS Number	109-39-7	[1][2][3][4]
Molecular Formula	C ₂₄ H ₄₆ O ₃	[1][2][3][4]
Molecular Weight	382.62 g/mol	[1][2][3][4]
Appearance	Colorless to yellow liquid	[2]
Density	0.893 g/cm ³ at 25 °C	[2][3][4][5]
Boiling Point	462.5 °C at 760 mmHg	[2][5]
Flash Point	168.5 °C	[2][5]
Refractive Index	n ₂₀ /D 1.455	[2][3][4][5]
Solubility	Insoluble in water; Soluble in alcohol	[4]
Vapor Pressure	9.81E-09 mmHg at 25°C	[2]

Synthesis of 2-Butoxyethyl Oleate

The synthesis of **2-Butoxyethyl oleate** is typically achieved through the Fischer esterification of oleic acid with 2-butoxyethanol in the presence of an acid catalyst.



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Caption: Synthesis of **2-Butoxyethyl oleate** via esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of **2-Butoxyethyl oleate**.

Materials:

- Oleic acid
- 2-Butoxyethanol
- Sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TSA) (catalyst)
- Toluene or xylene (for azeotropic removal of water)
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus or Soxhlet extractor
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

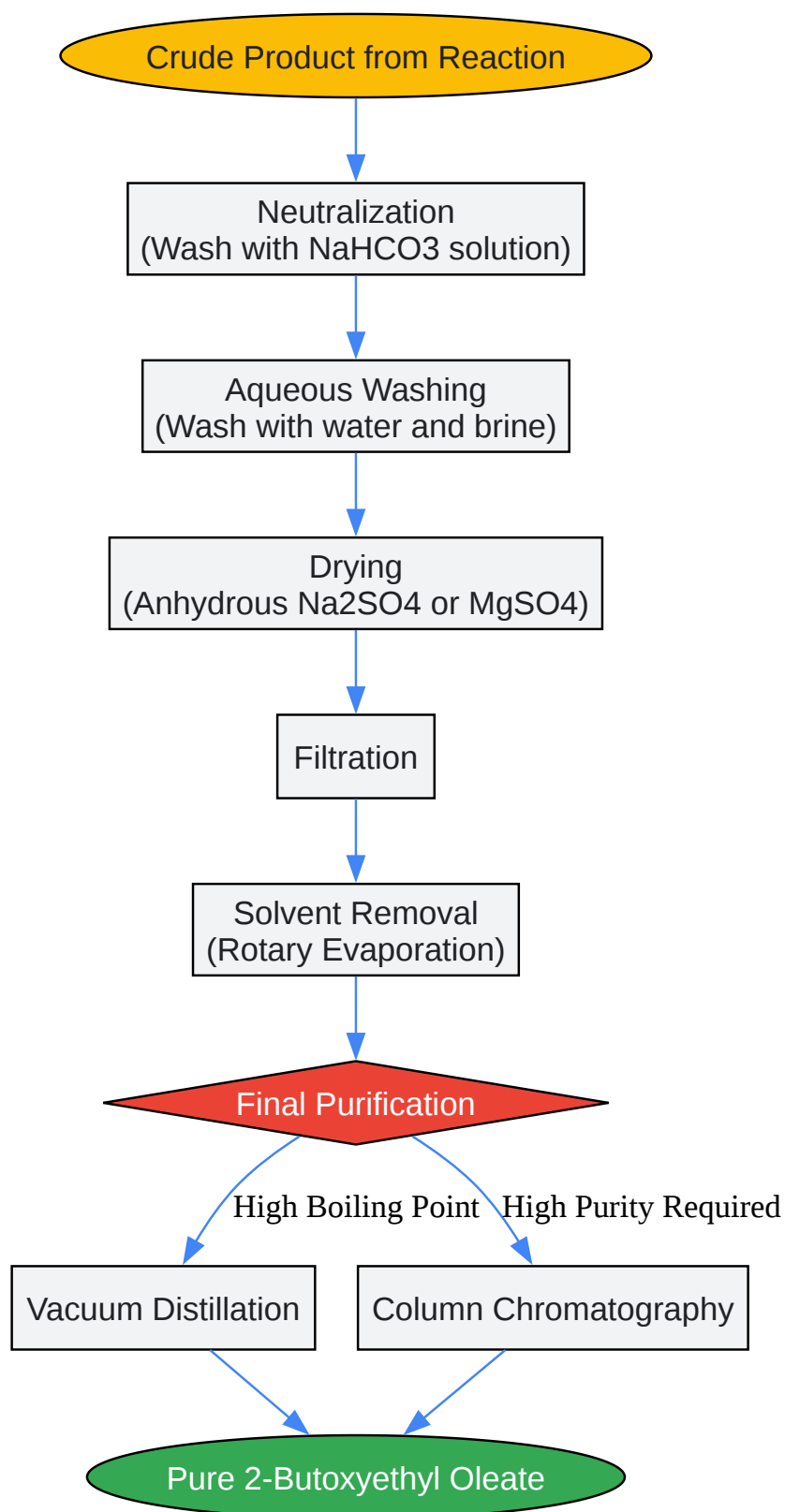
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine oleic acid and 2-butoxyethanol. A slight excess of 2-butoxyethanol can be used to drive the reaction to completion.
- **Solvent and Catalyst Addition:** Add a suitable solvent such as toluene or xylene to facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 1-2% by weight of oleic acid).
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **2-Butoxyethyl oleate**. Further purification can be achieved by vacuum distillation or column chromatography.

Purification Workflow

The purification of the synthesized **2-Butoxyethyl oleate** is critical to remove unreacted starting materials, catalyst, and byproducts.



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Caption: General workflow for the purification of **2-Butoxyethyl oleate**.

Detailed Purification Methodologies

1. Neutralization and Washing: The initial work-up is crucial for removing the acid catalyst and any water-soluble impurities. The use of a weak base like sodium bicarbonate prevents the hydrolysis of the ester. Subsequent washing with water and brine removes residual salts and water.

2. Drying and Solvent Removal: Thorough drying of the organic phase is necessary before removing the solvent to prevent contamination of the final product with water. Rotary evaporation is an efficient method for removing volatile organic solvents.

3. Final Purification:

- Vacuum Distillation: Due to its high boiling point, **2-Butoxyethyl oleate** can be effectively purified by vacuum distillation. This method separates the desired ester from non-volatile impurities and any remaining lower-boiling point components.
- Column Chromatography: For applications requiring very high purity, such as in pharmaceutical formulations, column chromatography using silica gel is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to isolate the ester.

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